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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide to generating and characterizing

conditional knockout (cKO) mouse models for the gap junction protein connexin 45 (Cx45).

Given that global knockout of Cx45 results in embryonic lethality due to severe cardiovascular

defects, conditional knockout strategies are essential for studying its function in specific cell

types and at different developmental stages[1][2][3]. The Cre-LoxP system is the most common

method for achieving this spatial and temporal control of gene inactivation[4][5][6][7].

Introduction to Connexin 45
Connexin 45, encoded by the Gjc1 gene, is a member of the connexin family of proteins that

form gap junction channels and hemichannels[1][8][9]. These channels are crucial for direct

intercellular communication by allowing the passage of ions, small metabolites, and second

messengers[8]. Cx45 is expressed in various tissues, including the heart's conduction system,

the nervous system, and the lymphatic endothelium[1][9][10][11]. Its diverse expression pattern

suggests involvement in a wide range of physiological processes.
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The embryonic lethality of Cx45 germline knockout mice highlights its critical role in early

development, particularly in cardiac and vascular formation[2][3]. To investigate the function of

Cx45 in adult tissues and specific cell lineages, it is necessary to bypass this embryonic

lethality. Conditional knockout models, primarily using the Cre-LoxP system, allow for the

targeted deletion of the Cx45 gene in a tissue-specific or inducible manner[4][5][7].

Experimental Workflow for Generating Cx45 cKO
Mice
The generation of a Cx45 conditional knockout mouse model involves a multi-step process that

begins with the creation of a "floxed" Cx45 allele, followed by breeding with a Cre-driver mouse

line to excise the targeted gene segment in specific cells.
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Figure 1: Experimental workflow for generating conditional knockout mice.
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Detailed Experimental Protocols
Protocol 1: Generation of Cx45 Floxed Mice

Targeting Vector Construction: A targeting vector is designed to introduce loxP sites flanking

a critical exon of the Cx45 gene (Gjc1). This construct often includes a selectable marker,

such as a neomycin resistance cassette flanked by FRT sites, to facilitate the selection of

correctly targeted embryonic stem (ES) cells[12].

ES Cell Culture and Electroporation: The targeting vector is introduced into ES cells via

electroporation.

Selection of Recombinant ES Cells: ES cells that have undergone homologous

recombination are selected using antibiotics (e.g., G418 for neomycin resistance). Correctly

targeted clones are confirmed by Southern blotting or PCR analysis.

Generation of Chimeric Mice: Validated ES cell clones are injected into blastocysts, which

are then transferred to pseudopregnant female mice. The resulting chimeric offspring will

have tissues derived from both the host blastocyst and the genetically modified ES cells.

Germline Transmission: Chimeric mice are bred with wild-type mice to achieve germline

transmission of the floxed allele (Cx45fl/+). Offspring are genotyped to identify heterozygous

carriers.

Establishment of Homozygous Floxed Line: Heterozygous mice (Cx45fl/+) are intercrossed

to generate homozygous floxed mice (Cx45fl/fl). These mice are viable and serve as the

foundation for creating conditional knockouts[1].

Protocol 2: Genotyping Cx45 Floxed and cKO Mice
Genomic DNA is typically extracted from tail biopsies or ear punches[13][14]. PCR is then used

to distinguish between wild-type, floxed, and knockout alleles.

DNA Extraction:

Obtain a small tissue sample (e.g., 2 mm tail tip).

Incubate the tissue in a lysis buffer containing Proteinase K at 55°C overnight.
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Inactivate Proteinase K by heating at 95°C for 10 minutes.

Centrifuge to pellet debris and use the supernatant as the DNA template for PCR.

PCR Genotyping:

A three-primer PCR strategy is often employed to differentiate the alleles in a single reaction.

The primer design will depend on the specific location of the loxP sites.

Primer 1 (Forward, outside the 5' loxP site)

Primer 2 (Reverse, within the floxed region)

Primer 3 (Reverse, outside the 3' loxP site)

Allele Expected PCR Product(s)

Wild-Type
A single band from Primer 1 and the genomic

reverse primer.

Floxed
A slightly larger band than wild-type due to the

loxP site.

Knockout (post-Cre)
A smaller band resulting from the excision of the

floxed region.

Heterozygous cKO
Bands corresponding to both the floxed and

knockout alleles.

Note: Specific primer sequences and expected band sizes will be unique to the targeting

construct used and should be optimized accordingly. A tetra-primer PCR approach can also be

utilized for efficient one-step genotyping[15].

Protocol 3: Cre-Mediated Recombination
To induce the knockout, Cx45fl/fl mice are bred with a Cre-driver line that expresses Cre

recombinase under the control of a tissue-specific or inducible promoter.

Examples of Cre-Driver Lines for Cx45 Studies:
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Cre-Driver Line Promoter
Target Tissue/Cell
Type

Reference

αMyHC-CreER(T2) α-myosin heavy chain
Cardiomyocytes

(inducible)
[1]

Nestin-Cre Nestin
Neuronal precursor

cells
[16]

Lyve1-Cre Lyve1
Lymphatic endothelial

cells

Prox1-CreER(T2) Prox1
Lymphatic endothelial

cells (inducible)

For inducible systems like CreER(T2):

Administer tamoxifen to the Cx45fl/fl; CreER(T2)+ mice to activate Cre recombinase. The

dosage and administration route (e.g., intraperitoneal injection, oral gavage) should be

optimized for the specific Cre line and experimental goals.

Tamoxifen binds to the modified estrogen receptor (ER T2) fused to Cre, allowing Cre to

translocate to the nucleus and excise the loxP-flanked DNA.

Phenotypic Characterization of Cx45 cKO Mice
Phenotypic analysis is crucial to understand the function of Cx45 in the targeted tissue. The

specific assays will depend on the cell type in which Cx45 has been deleted.

Cardiovascular Phenotyping (Cardiomyocyte-Specific
Knockout)

Electrocardiography (ECG): Surface and intracardiac ECG recordings are used to assess

cardiac conduction. Deletion of Cx45 in cardiomyocytes leads to impaired atrioventricular

(AV) nodal conduction[1].

Immunoblotting and Immunohistochemistry: To confirm the reduction of Cx45 protein in the

heart and examine its effect on other connexins, such as Cx30.2[1].
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Parameter
Control
(Cx45flox/flox)

Cardiomyocyte-
Specific Cx45 KO

Reference

Cx45 Protein Level in

Heart
100%

~30% (remaining in

non-myocytes)
[1]

Cx30.2 Protein Level

in Heart
100% Reduced by ~70% [1]

PQ Interval (ECG) Normal Prolonged [1]

AH Interval

(Intracardiac)
Normal Prolonged [1]

Neurological Phenotyping (Neuronal Precursor-Specific
Knockout)

Cell Proliferation Assays: BrdU or EdU labeling can be used to assess the proliferation of

transit-amplifying precursor cells in neurogenic regions like the subventricular zone (SVZ).

Conditional deletion of Cx45 in these cells leads to decreased proliferation[10].

Immunofluorescence Staining: To identify specific cell populations and assess changes in

their numbers or distribution.

Lymphatic System Phenotyping (Lymphatic Endothelial
Cell-Specific Knockout)

Lymphatic Valve Function Assays: In vivo and ex vivo imaging techniques can be used to

assess lymphatic valve function, including backflow and closure. Deletion of Cx45 in

lymphatic endothelial cells compromises valve function.

Dye Injection Studies: To visualize lymphatic drainage and identify potential leakage or

backflow in vivo.

Signaling Pathways Involving Connexin 45
Connexins, including Cx45, can form hemichannels that release signaling molecules like ATP

into the extracellular space. This ATP can then act on purinergic receptors on the same or
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neighboring cells to initiate intracellular signaling cascades[10][17].
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Figure 2: Cx45-mediated ATP signaling pathway.

This pathway has been implicated in the regulation of neural precursor cell proliferation, where

Cx45-dependent ATP release activates P2X receptors, leading to intracellular calcium release

and activation of the ERK1/2 signaling pathway, ultimately promoting cell cycle reentry[10].

Conclusion
The generation of connexin 45 conditional knockout mouse models is a powerful tool for

elucidating the diverse biological roles of this important gap junction protein. By overcoming the

limitation of embryonic lethality, these models have provided invaluable insights into the

function of Cx45 in cardiac conduction, neurogenesis, and lymphatic system integrity. The

protocols and data presented here serve as a comprehensive resource for researchers aiming

to utilize this technology in their studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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